molecular formula C7H11NO5 B3056966 (S)-2-amino-6-oxopimelic acid CAS No. 75650-93-0

(S)-2-amino-6-oxopimelic acid

Cat. No.: B3056966
CAS No.: 75650-93-0
M. Wt: 189.17 g/mol
InChI Key: UKCSFKLWNHUBDY-BYPYZUCNSA-N
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Description

(S)-2-amino-6-oxopimelic acid is a biochemical research compound that serves as a key intermediate in the lysine biosynthesis pathway in bacteria and plants . This metabolite is involved in the succinylase branch of the diaminopimelate pathway, where it is enzymatically converted from tetrahydrodipicolinate and subsequently transformed into N-succinyl-L,L-2,6-diaminopimelate . Its role in these essential metabolic processes makes it a valuable compound for studies in microbial metabolism, enzymology, and the development of antimicrobial agents . The compound, with the molecular formula C 7 H 11 NO 5 and a molecular weight of 189.17 g/mol, is systematically named (2S)-2-amino-6-oxoheptanedioic acid . It is also known by several synonyms, including 2-amino-6-ketopimelic acid and L-2-amino-6-oxoheptanedioate . Researchers utilize this chemical to investigate amino acid metabolism and for various biochemical applications. This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-oxoheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCSFKLWNHUBDY-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226567
Record name alpha-Amino-epsilon-keto-pimelic acid
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Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75650-93-0
Record name (2S)-2-Amino-6-oxoheptanedioic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Amino-epsilon-keto-pimelic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-epsilon-keto-pimelic acid
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Biosynthetic Pathways and Metabolic Interconnections

Elucidation of the Diaminopimelate (DAP) Pathway for L-Lysine Biosynthesis

The DAP pathway is a branch of the aspartate metabolic family and is characterized by several variations in its central steps. wikipedia.orgasm.org Four main variants are known: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. wikipedia.orgasm.orgresearchgate.net (S)-2-amino-6-oxopimelic acid is a key intermediate specifically in the succinylase and acetylase variants. asm.org

The journey to this compound begins with early precursors from central metabolism and involves a series of enzymatic conversions.

The DAP pathway proper begins with the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate (B1213749). plos.orgnih.gov This reaction is catalyzed by dihydrodipicolinate synthase (DHDPS), the first enzyme unique to lysine (B10760008) biosynthesis, to produce (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). plos.orgresearchgate.netresearchgate.net Subsequently, dihydrodipicolinate reductase (DHDPR) catalyzes the NAD(P)H-dependent reduction of HTPA to form (S)-2,3,4,5-tetrahydrodipicolinate (THDP). plos.orgresearchgate.net These initial two enzymatic steps are common to all known variants of the DAP pathway. plos.org

(S)-2,3,4,5-Tetrahydrodipicolinate (THDP) exists in equilibrium with its hydrolyzed, open-chain form, this compound. researchgate.netpsu.edu The enzymatic reaction that utilizes THDP as a substrate is believed to involve the opening of the cyclic enamine ring to expose a keto group, which is the acyclic this compound. asm.orggla.ac.uk This ring-opening is a critical step that prepares the molecule for the subsequent enzymatic modification.

Once formed, this compound undergoes further enzymatic reactions, committing it to the succinylase branch of the DAP pathway.

The key enzyme in the next step is Tetrahydrodipicolinate N-succinyltransferase (also known as DapD), which has an EC number of 2.3.1.117. qmul.ac.uknih.govuniprot.org This enzyme catalyzes the N-succinylation of the open-chain form of THDP. uniprot.org Specifically, it facilitates the reaction between succinyl-CoA and (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (in its hydrolyzed form) with the involvement of water. qmul.ac.ukgenome.jp The products of this reaction are CoA and N-succinyl-L-2-amino-6-oxoheptanedioate, which is the N-succinylated derivative of this compound. qmul.ac.ukgenome.jpecmdb.ca This enzyme is a crucial component of the lysine biosynthesis pathway in many bacteria and higher plants. qmul.ac.ukgenome.jpexpasy.org

Table 1: Enzyme Profile - Tetrahydrodipicolinate N-Succinyltransferase

FeatureDescription
Accepted Name 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase. qmul.ac.uk
EC Number 2.3.1.117. qmul.ac.uknih.govuniprot.org
Systematic Name succinyl-CoA:(S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase. qmul.ac.uk
Reaction succinyl-CoA + (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate + H₂O → CoA + N-succinyl-L-2-amino-6-oxoheptanedioate. qmul.ac.ukgenome.jp
Pathway L-lysine biosynthesis via DAP pathway (succinylase route). uniprot.org
Organisms Found in bacteria (including cyanobacteria) and higher plants. qmul.ac.ukgenome.jpexpasy.org

Following its formation, N-succinyl-L-2-amino-6-oxoheptanedioate serves as the substrate for the enzyme succinyldiaminopimelate aminotransferase (EC 2.6.1.17). ecmdb.ca This enzyme catalyzes the transamination of the keto group, converting N-succinyl-L-2-amino-6-oxoheptanedioate into N-succinyl-L,L-2,6-diaminopimelate. ecmdb.ca This intermediate is then further processed through desuccinylation and epimerization to eventually yield L-lysine. pnas.orguniprot.org

Subsequent Transformations of this compound within the DAP Pathway

The Role of Pimelic Acid and its Derivatives in Biotin (B1667282) Biosynthesis

Pimelic acid, a seven-carbon dicarboxylic acid, is the foundational precursor for the biosynthesis of biotin (vitamin B7). nih.govillinois.edu This process can be divided into two main stages: the synthesis of an activated pimelate (B1236862) moiety and the subsequent assembly of biotin's characteristic fused-ring structure. rsc.org

The assembly of the biotin rings begins with an activated form of pimelic acid, which can be either pimeloyl-acyl carrier protein (pimeloyl-ACP) or pimeloyl-Coenzyme A (pimeloyl-CoA), depending on the organism. nih.gov This activated pimelate moiety undergoes a pyridoxal (B1214274) 5'-phosphate-dependent condensation reaction with the amino acid L-alanine. asm.org

This key reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (AONS), also known as BioF. nih.govnih.gov The product is 8-amino-7-oxononanoate (AON), also called 7-keto-8-aminopelargonic acid (KAPA). nih.govresearchgate.net The formation of AON marks the first committed step in building the biotin ring system. kyoto-u.ac.jp From AON, a highly conserved series of three enzymatic reactions catalyzed by BioA, BioD, and BioB leads to the synthesis of dethiobiotin (B101835) and, finally, biotin. nih.gov

While the late stages of biotin synthesis are highly conserved, the initial synthesis of the pimelate moiety shows remarkable diversity across the bacterial domain. nih.govnih.govnih.gov

E. coli (BioC-BioH Pathway) : In E. coli, pimelate synthesis ingeniously hijacks the fatty acid synthesis (FAS) pathway. nih.govnih.gov The enzyme BioC methylates the free carboxyl group of malonyl-ACP, creating a substrate that mimics a standard FAS primer. nih.govplos.org This molecule undergoes two rounds of elongation via the FAS machinery to produce pimeloyl-ACP methyl ester. nih.govplos.org The pathway concludes with the enzyme BioH, an esterase, which cleaves the methyl group to yield the final product, pimeloyl-ACP. nih.gov The BioH enzyme itself is not universal; in other bacteria, it is replaced by non-homologous but functionally equivalent esterases such as BioG or BioK. plos.orgresearchgate.net

B. subtilis (BioW-BioI Pathway) : Bacillus subtilis also utilizes the FAS pathway to generate the pimelate carbon backbone, but the pathway proceeds through a free pimelic acid intermediate. nih.govnih.gov The cytochrome P450 enzyme BioI is capable of cleaving fatty acyl-ACPs to generate pimeloyl-ACP, but its role in vivo appears to be minor. rsc.orgresearchgate.netmpg.de The essential step in B. subtilis is the activation of free pimelic acid to pimeloyl-CoA by the enzyme BioW, a pimeloyl-CoA synthetase. nih.govnih.gov This makes pimeloyl-CoA the direct precursor for ring assembly in this organism. asm.org

α-proteobacteria (BioZ Pathway) : Many α-proteobacteria lack all of the previously mentioned pimelate synthesis genes. nih.gov Instead, they employ a novel pathway involving the enzyme BioZ, a specialized 3-ketoacyl-ACP synthase. nih.govillinois.edu BioZ catalyzes a condensation reaction between malonyl-ACP and glutaryl-CoA, an intermediate derived from the catabolism of lysine, to form a 3-keto-pimeloyl-ACP intermediate, which is then reduced to pimeloyl-ACP. researchgate.netnih.gov

PathwayKey EnzymesPimelate IntermediateOrganism Example
BioC-BioHBioC (Methyltransferase), BioH (Esterase)Pimeloyl-ACPEscherichia coli nih.gov
BioW-BioIBioW (Pimeloyl-CoA synthetase)Pimeloyl-CoABacillus subtilis nih.govnih.gov
BioZBioZ (3-ketoacyl-ACP synthase)Pimeloyl-ACPAgrobacterium tumefaciens (α-proteobacteria) researchgate.netnih.gov

The synthesis of pimelic acid is deeply intertwined with fatty acid metabolism. nih.gov In both the E. coli and B. subtilis pathways, the carbon skeleton of pimelate is constructed using the core machinery of the FAS pathway. nih.govresearchgate.net Experiments using cerulenin, an inhibitor of the fatty acid elongation enzyme FabF, have demonstrated a significant reduction in biotin production in B. subtilis. nih.govnih.govresearchgate.net This inhibition can be overcome by supplementing the growth medium with pimelic acid, confirming that FAS is upstream of pimelate formation. nih.govresearchgate.net

This relationship creates a critical metabolic feedback loop, as biotin itself is an essential cofactor for acetyl-CoA carboxylase (ACC). consensus.app ACC catalyzes the first committed step of fatty acid synthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. lumenlearning.com Malonyl-CoA is the primary building block for both fatty acids and, by extension, the pimelate precursor of biotin. Therefore, the end-product of the pathway (biotin) is indispensable for the synthesis of its own starting materials.

Broader Metabolic Landscape: Connections to Keto Acid and Amino Acid Metabolism

This compound stands as a nexus point connecting several major metabolic networks. As a keto acid and an amino acid derivative, its synthesis and consumption link the metabolism of carbohydrates, amino acids, and vitamins. nih.govebi.ac.uk

Its central role is in the DAP pathway for lysine biosynthesis, which begins with precursors from central carbon metabolism: aspartate (derived from the TCA cycle intermediate oxaloacetate) and the keto acid pyruvate (the end product of glycolysis). ontosight.aigla.ac.uk The transamination reactions that are core to the DAP pathway directly involve key players in amino acid metabolism, such as glutamate, which serves as the primary amino group donor. frontiersin.org

Furthermore, the diversity of biotin biosynthesis pathways reveals additional connections. The BioZ pathway in α-proteobacteria establishes a direct link between the catabolism of one amino acid (lysine) and the anabolism of a vitamin (biotin), by utilizing the lysine degradation intermediate glutaryl-CoA as a precursor for pimelate synthesis. nih.govillinois.edu

Finally, the biotin synthesized from the pimelate moiety acts as a vital cofactor for carboxylase enzymes that regulate key metabolic hubs. These include not only fatty acid synthesis but also gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors like pyruvate) and the catabolism of branched-chain amino acids. lumenlearning.com This positions pimelic acid and its derivatives at a critical juncture, influencing the flow of carbon through central metabolism.

Engagement in General Amino Acid Synthesis and Degradation Cycles

This compound is a pivotal intermediate in the diaminopimelate (DAP) pathway, which is essential for the biosynthesis of L-lysine in most bacteria, plants, and some archaea. canterbury.ac.nzmdpi.compnas.org This pathway is a branch of the aspartate family of amino acid biosynthesis, which also gives rise to methionine, threonine, and isoleucine. agriculturejournals.cz

There are several variations of the DAP pathway for the conversion of L-aspartate to L-lysine. mdpi.compnas.org The most common variant, the succinylase pathway, prominently features a succinylated derivative of this compound. In this pathway, the intermediate (S)-tetrahydrodipicolinate is converted to N-succinyl-(S)-2-amino-6-oxopimelate. umaryland.eduasm.orgnih.gov This reaction is catalyzed by the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD, EC 2.3.1.117). umaryland.eduresearchgate.net

Subsequently, N-succinyl-(S)-2-amino-6-oxopimelate undergoes a transamination reaction to form N-succinyl-L,L-2,6-diaminopimelate. This step is catalyzed by N-succinyldiaminopimelate aminotransferase (DapC, EC 2.6.1.17), which transfers an amino group from glutamate. umaryland.edunih.govuniprot.org The product is then further processed in subsequent steps to yield meso-diaminopimelic acid and ultimately L-lysine. mdpi.comasm.org

The degradation of L-lysine in humans involves a different pathway that converges with tryptophan degradation at the level of 2-oxoadipic acid (also known as α-ketoadipic acid). wikipedia.orgnih.govfamiliasga.com Research has shown that the human 2-oxoadipate dehydrogenase complex (OADHc), a key enzyme in lysine catabolism, exhibits functional versatility. mdpi.comnih.gov This enzyme complex can utilize 2-oxopimelic acid, a close structural analog of this compound (lacking the amino group), as a non-cognate substrate. mdpi.comnih.gov This demonstrates a link between the degradation pathways of lysine and the metabolism of pimelic acid derivatives.

Key Enzymes in the Succinylase Pathway of Lysine Biosynthesis
EnzymeEC NumberReactionSubstrateProduct
Tetrahydrodipicolinate N-succinyltransferase2.3.1.117Succinylation(S)-TetrahydrodipicolinateN-Succinyl-(S)-2-amino-6-oxopimelate
N-Succinyldiaminopimelate aminotransferase2.6.1.17TransaminationN-Succinyl-(S)-2-amino-6-oxopimelateN-Succinyl-L,L-2,6-diaminopimelate

Linkages to 4-Hydroxypentanoate (B1260314) and Levulinate Metabolism

While direct enzymatic conversion of this compound to 4-hydroxypentanoate or levulinate (4-oxopentanoic acid) is not well-documented as a primary metabolic route, clear metabolic interconnections exist through related keto acids and enzyme promiscuity. Levulinic acid is recognized as a versatile platform chemical that can be derived from biomass. researchgate.netresearchgate.netmaterials.international

The compound 6-oxoheptanoic acid, which shares the same carbon backbone as this compound but lacks the amino group, is known to be involved in the metabolic pathways of 4-hydroxypentanoate and levulinate. This suggests a potential metabolic crosstalk.

Furthermore, engineered metabolic pathways have been developed for the production of valuable chemicals. For instance, a "2-oxopimelic acid pathway" has been mentioned in the context of engineered metabolic routes in E. coli to produce aminocaproic acid, a precursor for nylon-6. researchgate.net In some engineered bioconversion pathways, levulinic acid can be produced from the decarboxylation of β-ketoadipic acid (3-oxoadipic acid). nih.govmdpi.com This β-ketoadipic acid is structurally related to 2-oxopimelic acid.

The human 2-oxoadipate dehydrogenase complex (OADHc), which is involved in L-lysine degradation, has been shown to be capable of processing 2-oxopimelic acid. mdpi.comnih.gov The enzyme complex facilitates the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. mdpi.com Its ability to also act on 2-oxopimelic acid, producing adipoyl-CoA, highlights the functional promiscuity of enzymes within these interconnected amino acid and keto acid degradation pathways. mdpi.comnih.gov This suggests that under certain conditions or in engineered systems, derivatives of pimelic acid could be channeled into pathways that might lead to precursors of levulinate or related compounds.

Related Keto Acids and their Metabolic Fates
Keto AcidMetabolic RelevancePotential Product
2-Oxoadipic acidLysine and Tryptophan degradationGlutaryl-CoA
2-Oxopimelic acidNon-cognate substrate for OADHcAdipoyl-CoA
β-Ketoadipic acid (3-Oxoadipic acid)Engineered bioconversion pathwaysLevulinic acid

Chemical Synthesis and Stereochemical Control

Advanced Methodologies for Stereoselective Synthesis of (S)-2-amino-6-oxopimelic acid

The synthesis of this compound with high stereochemical purity is essential for its use in biological and medicinal chemistry research. Various strategies have been devised to control the stereochemistry at the C2 position, ensuring the formation of the desired (S)-enantiomer.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. In the context of this compound, this often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a key bond-forming reaction. One notable method involves the asymmetric reduction of a pyruvate (B1213749) moiety. researchgate.netlookchem.com This key step establishes the chiral center at the second carbon, leading to the desired (S)-configuration. researchgate.net The use of chiral reagents like Alpine-Borane® has been reported for such asymmetric reductions. researchgate.netlookchem.com

The principles of chiral induction are fundamental to these synthetic routes. By creating a chiral environment during the reaction, one enantiomer is formed in preference to the other. This can be achieved through various means, including the use of chiral catalysts, solvents, or starting materials derived from the "chiral pool."

An effective strategy for synthesizing this compound involves starting from readily available chiral precursors. Amino acids, such as L-aspartic acid and L-glutamic acid, serve as excellent starting materials due to their inherent chirality. researchgate.net A key intermediate in these synthetic pathways is a pyruvate derivative, which is subsequently transformed to introduce the second chiral center. researchgate.net The synthesis of this compound has been successfully achieved through the deprotection of such a key pyruvate intermediate. researchgate.netresearchgate.net This approach leverages the existing stereocenter of the starting amino acid to control the stereochemistry of the final product.

Precursor Key Intermediate Key Transformation Product
L-Aspartic AcidPyruvate derivativeAsymmetric reductionThis compound
L-Glutamic AcidPyruvate derivativeDeprotection of pyruvate intermediateThis compound

Synthetic Strategies for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new research tools. These efforts are guided by rational design principles and employ versatile synthetic methodologies.

The design of analogues of this compound is often guided by the desire to probe interactions with biological targets or to alter the molecule's physicochemical properties. The detection of enantiomeric excesses of chiral amino acids could be a strong indicator of life on other planets. acs.org Structural modifications can include altering the length of the carbon chain, introducing substituents, or replacing the oxo group with other functionalities. The goal is to create molecules with tailored properties for specific applications. acs.org The synthesis of pyrrolo(pyrido)[1,2-a]quinazolinones has been achieved from 4-oxopimelic acid. growingscience.com

The preparation of functionalized derivatives of this compound is essential for various research applications, such as enzyme inhibition studies and the development of chemical probes. These derivatives often incorporate reporter groups, such as fluorescent tags or photoaffinity labels, to facilitate their detection and study. The synthesis of these derivatives requires robust chemical methods that are compatible with the introduced functionalities. The ability to create a diverse library of such compounds is a key objective in this area of research. acs.org

Enzymology and Reaction Mechanisms

Characterization of Enzymes Interacting with (S)-2-amino-6-oxopimelic acid

The principal enzyme that catalyzes the transformation of this compound, more precisely its acylated form N-succinyl-L-2-amino-6-oxopimelate, is N-succinyldiaminopimelate aminotransferase (DAP-AT), also known as DapC (EC 2.6.1.17). researchgate.netwikipedia.orggenome.jp This enzyme facilitates the reversible transfer of an amino group from L-glutamate to N-succinyl-L-2-amino-6-oxopimelate, yielding N-succinyl-L,L-diaminopimelate. wikipedia.orguniprot.org In some organisms, such as Escherichia coli, another enzyme, N-acetylornithine aminotransferase (ArgD), can also perform this function, indicating a degree of catalytic promiscuity within the cellular environment. nih.govphysiology.orgresearchgate.net

N-succinyldiaminopimelate aminotransferase (DapC) is a member of the pyridoxal-5'-phosphate (PLP)-dependent aminotransferase family. wikipedia.orgnih.gov Like other enzymes in this class, its catalytic activity is reliant on the PLP cofactor, which is typically bound covalently to the ε-amino group of a conserved lysine (B10760008) residue in the active site, forming an internal aldimine or Schiff base. pharmaxchange.infonih.gov The enzyme is predicted to function as a homodimer, a common quaternary structure for this family of enzymes, where the active site is often located at the interface between the two subunits. nih.gov

The substrate specificity of DapC is directed towards N-succinyl-L-2-amino-6-oxopimelate as the amino acceptor and L-glutamate as the preferred amino donor. uniprot.org The enzyme distinguishes its substrates from other cellular keto-acids and amino acids to efficiently channel metabolites into the lysine biosynthetic pathway.

Table 1. Substrate Specificity of N-succinyldiaminopimelate aminotransferase (DapC)
Substrate TypeAccepted Substrate(s)Rejected Substrate(s) (Example)Reference
Amino AcceptorN-succinyl-L-2-amino-6-oxopimelateOxaloacetate, Pyruvate (B1213749) uniprot.orgnih.gov
Amino DonorL-Glutamate- uniprot.org

The catalytic mechanism of N-succinyldiaminopimelate aminotransferase follows a classic Ping-Pong Bi-Bi kinetic model, which is characteristic of PLP-dependent transaminases. nih.govlibretexts.org The reaction can be divided into two distinct half-reactions.

First Half-Reaction: Keto-acid to Amino Acid Conversion

Transimination: The reaction begins with the binding of the first substrate, N-succinyl-L-2-amino-6-oxopimelate, to the active site. The internal aldimine link between PLP and the active site lysine is replaced by a new Schiff base with the substrate, forming an external aldimine. pharmaxchange.info

Tautomerization: A proton is abstracted from the substrate's α-carbon, facilitated by a general base in the active site (often the lysine residue that was previously bound to PLP). This leads to the formation of a resonance-stabilized quinonoid intermediate. youtube.com

Reprotonation and Hydrolysis: The intermediate is reprotonated at the aldehyde carbon of the original PLP. Subsequent hydrolysis of the Schiff base releases the first product, N-succinyl-L,L-diaminopimelate. This process leaves the cofactor in its aminated form, pyridoxamine-5'-phosphate (PMP), and the enzyme is now in a modified state (E-PMP). pharmaxchange.infolibretexts.org

Second Half-Reaction: Amino Donor Conversion and Cofactor Regeneration

Second Substrate Binding: The second substrate, L-glutamate, binds to the active site of the PMP-bound enzyme.

Reverse Transimination: A new external aldimine is formed between L-glutamate and the PMP cofactor.

Reverse Tautomerization and Hydrolysis: The catalytic steps occur in reverse. A proton transfer leads to a quinonoid intermediate, followed by hydrolysis, which releases the second product, α-ketoglutarate. This final step regenerates the original PLP-lysine internal aldimine, returning the enzyme to its initial state, ready for another catalytic cycle. nih.gov

The key enzymatic intermediates in this mechanism are the internal aldimine (PLP-enzyme), the external aldimine (PLP-substrate), the quinonoid intermediate, and the pyridoxamine (B1203002) phosphate (B84403) form of the enzyme (PMP-enzyme). nih.govyoutube.com

Kinetic and Mechanistic Studies of this compound-Converting Enzymes

Quantitative analysis of enzyme kinetics and the use of specific inhibitors are fundamental to understanding enzyme mechanisms and their regulation. nih.gov

Steady-state kinetic analysis is used to determine key enzymatic parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_cat), which represents the turnover number of the enzyme. buffalo.eduwikipedia.org These parameters are crucial for understanding the efficiency and substrate affinity of an enzyme like DapC. buffalo.edu For enzymes following a Ping-Pong mechanism, kinetic analysis involves systematically varying the concentration of one substrate while keeping the second substrate at several fixed concentrations, typically resulting in a series of parallel lines on a double reciprocal plot (Lineweaver-Burk plot). libretexts.org

Despite the importance of DapC in bacterial physiology, detailed steady-state kinetic parameters (K_m, k_cat) for the enzyme with its specific substrates, N-succinyl-L-2-amino-6-oxopimelate and L-glutamate, are not widely reported in the surveyed scientific literature.

Inhibition studies are also vital for elucidating active site features and for the development of antimicrobial agents, as the lysine biosynthetic pathway is absent in humans. researchgate.netpatsnap.com Aminotransferase inhibitors can be competitive, binding to the active site, or mechanism-based, which leads to irreversible inactivation. patsnap.comfrontiersin.org For example, aminoethoxyvinylglycine (AVG) is a known broad-spectrum inhibitor of PLP-dependent enzymes. frontiersin.org However, specific inhibitors designed and tested against N-succinyldiaminopimelate aminotransferase, along with their inhibition constants (K_i), are not extensively documented in the available literature.

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways and to elucidate enzymatic reaction mechanisms. researchgate.netdntb.gov.ua In the context of the DapC reaction, stable isotopes such as ¹³C, ¹⁵N, or ²H could be incorporated into the substrates (N-succinyl-L-2-amino-6-oxopimelate or L-glutamate). By analyzing the distribution of these isotopes in the products using techniques like mass spectrometry or NMR, researchers can confirm the mechanism of amino group transfer and identify which specific protons are removed and added during catalysis. dntb.gov.ua

Furthermore, determining the stereochemical course of an enzymatic reaction is essential for a complete mechanistic understanding. Since DapC acts on a chiral center, it is critical to know whether the reaction proceeds with retention or inversion of configuration at the carbon atom undergoing amination. This is typically investigated by using stereospecifically labeled substrates and analyzing the stereochemistry of the resulting products. lumenlearning.com Such studies provide deep insight into the precise three-dimensional arrangement of the substrates within the active site during catalysis. However, specific experimental studies employing isotopic labeling or stereochemical analysis to investigate the detailed mechanism of N-succinyldiaminopimelate aminotransferase could not be identified in the reviewed literature.

Q & A

Basic Research Questions

Q. How is (S)-2-amino-6-oxopimelic acid structurally characterized, and what analytical methods are critical for its identification?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, particularly 1H^1H- and 13C^{13}C-NMR to resolve chiral centers and carbonyl groups. Pair with high-resolution mass spectrometry (HRMS) to verify molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 210–220 nm is recommended due to its α-keto acid moiety .

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis involves protecting-group strategies (e.g., tert-butyloxycarbonyl [Boc] for amino groups) and catalytic hydrogenation for stereochemical control. Key steps include:

  • Condensation of protected amino acids with α-ketoglutarate derivatives.
  • Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to ensure enantiomeric purity.
  • Reaction monitoring via thin-layer chromatography (TLC) and optimization of pH (e.g., 7–9) to avoid racemization .

Q. How is this compound detected in biological systems, and what are its primary metabolic roles?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C^{13}C-analogs) for quantitative analysis. Focus on its role as an intermediate in lysine biosynthesis and its inhibition of diaminopimelate dehydrogenase (DapDH) in bacterial pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?

  • Methodology : Perform kinetic assays under varied conditions (pH, temperature, cofactors) to identify confounding variables. Compare inhibition constants (KiK_i) across bacterial species (e.g., E. coli vs. Bacillus subtilis) using isothermal titration calorimetry (ITC) to assess binding thermodynamics. Cross-validate with X-ray crystallography to map active-site interactions .

Q. How can computational modeling improve the design of this compound derivatives with enhanced target specificity?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against DapDH structures (PDB ID: 1DAP). Use quantum mechanics/molecular mechanics (QM/MM) to evaluate transition-state stabilization. Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Q. What are the challenges in reconciling in vitro and in vivo activity data for this compound, and how can they be addressed?

  • Methodology : Conduct pharmacokinetic studies to assess membrane permeability (e.g., Caco-2 cell assays) and metabolic stability (e.g., liver microsomes). Use genetically modified bacterial strains (e.g., dapD mutants) to isolate in vivo effects. Correlate findings with transcriptomic/proteomic profiling .

Data Presentation and Analysis

  • Table 1 : Example LC-MS/MS parameters for detecting this compound in bacterial lysates:

    ParameterValue
    ColumnC18 (2.1 × 50 mm, 1.7 µm)
    Mobile Phase0.1% formic acid in H2O/MeCN
    Ionization ModeESI (-)
    MRM Transition190.1 → 84.1 (Quantifier)
    LOD0.1 ng/mL
    • Source : Adapted from methodologies in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-6-oxopimelic acid
Reactant of Route 2
(S)-2-amino-6-oxopimelic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.